molecular formula C27H26ClN3O4 B2741027 N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893788-72-2

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2741027
CAS RN: 893788-72-2
M. Wt: 491.97
InChI Key: RBSVGLZUAZRUSA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide and related compounds have been studied for their antimalarial activity. A series of similar compounds demonstrated significant potency against Plasmodium berghei in mice, indicating potential as antimalarial agents. These studies also explored pharmacokinetic properties that could allow for extended protection against infection, even with oral administration (Werbel et al., 1986).

Herbicide Metabolism

Studies on similar chloroacetamide herbicides have shown that they undergo a complex metabolic pathway in liver microsomes of humans and rats. These pathways involve the formation of various metabolites, some of which have been implicated in carcinogenicity in animal models (Coleman et al., 2000).

Insecticidal Activity

Pyridine derivatives, closely related to the chemical , have been synthesized and tested for their insecticidal properties. Some of these compounds exhibited significant insecticidal activities, suggesting potential applications in pest control (Bakhite et al., 2014).

Structural and Property Analysis

Structural studies have been conducted on amide-containing isoquinoline derivatives, which are structurally similar to N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide. These studies have revealed insights into the formation of crystalline salts and host-guest complexes, along with their fluorescence properties (Karmakar et al., 2007).

Anti-tuberculosis Activity

N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, which are structurally related, have been synthesized and evaluated for their anti-tuberculosis activity. These compounds have shown promising results in vitro, indicating potential applications in treating tuberculosis (Bai et al., 2011).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-4-6-20(28)13-24(17)30-26(32)16-31-25-14-23(35-3)9-5-18(25)12-19(27(31)33)15-29-21-7-10-22(34-2)11-8-21/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSVGLZUAZRUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

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